

# Cefotaxime Sodium: A Technical Guide for Experimental Calculations and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

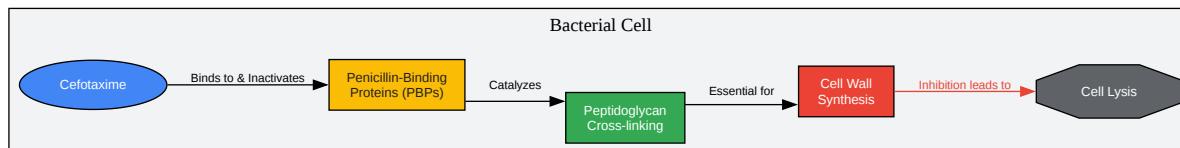
Compound Name: CEFOTAXIME SODIUM

Cat. No.: B8730940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **Cefotaxime Sodium**, a third-generation cephalosporin antibiotic, for use in experimental research and drug development. This document outlines its core physicochemical properties, detailed experimental protocols for solution preparation and analysis, and its mechanism of action.


## Core Physicochemical Data

Accurate calculations in experimental settings begin with precise molecular data. The following table summarizes the key quantitative information for **Cefotaxime Sodium**.

| Property                | Value                                                           | References                                                                                          |
|-------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Molecular Formula       | $C_{16}H_{16}N_5NaO_7S_2$                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight        | 477.45 g/mol                                                    | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                         |
| Elemental Analysis      | C: 40.25%, H: 3.38%, N: 14.67%, Na: 4.82%, O: 23.46%, S: 13.43% | <a href="#">[3]</a>                                                                                 |
| Sodium Content          | 48 mg (2.1 mmol) per gram of Cefotaxime                         | <a href="#">[6]</a>                                                                                 |
| pH (10% w/v solution)   | 4.5 - 6.5                                                       | <a href="#">[7]</a> <a href="#">[8]</a>                                                             |
| Specific Rotation       | +58° to +64°                                                    | <a href="#">[7]</a> <a href="#">[8]</a>                                                             |
| UV/Vis. $\lambda_{max}$ | 236 nm                                                          | <a href="#">[9]</a>                                                                                 |

## Mechanism of Action

**Cefotaxime Sodium** exerts its bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[\[2\]](#)[\[3\]](#) It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[\[2\]](#)[\[3\]](#) This inactivation prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the strength and rigidity of the cell wall.[\[2\]](#) The resulting weakened cell wall leads to cell lysis and bacterial death.[\[2\]](#)[\[3\]](#) Compared to earlier generation cephalosporins, **Cefotaxime Sodium** shows greater activity against Gram-negative bacteria.[\[2\]](#)[\[3\]](#)



[Click to download full resolution via product page](#)

Mechanism of action of **Cefotaxime Sodium**.

## Experimental Protocols

### Preparation of Stock Solutions

The preparation of accurate and stable **Cefotaxime Sodium** solutions is critical for reproducible experimental results.

#### 1. General Stock Solution (Aqueous):

- Objective: To prepare a high-concentration stock solution for further dilution.

- Materials:

- **Cefotaxime Sodium** powder (crystalline solid)[\[9\]](#)
  - Sterile, purified water (e.g., Sterile Water for Injection)[\[10\]](#)[\[11\]](#)
  - Sterile volumetric flasks and pipettes

- Procedure:

- Accurately weigh the desired amount of **Cefotaxime Sodium** powder.
  - Transfer the powder to a sterile volumetric flask.
  - Add a portion of the sterile water to the flask and swirl to dissolve the powder.
  - Once dissolved, add sterile water to the final volume mark.
  - Mix the solution thoroughly.
  - For long-term storage, sterile filter the solution into smaller aliquots.

#### 2. Stock Solution in Organic Solvents:

- Objective: To solubilize **Cefotaxime Sodium** for specific applications where aqueous solutions are not suitable.

- Materials:

- **Cefotaxime Sodium** powder
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[9]
- Inert gas (e.g., nitrogen or argon)

- Procedure:

- Dissolve **Cefotaxime Sodium** in the chosen organic solvent (solubility is approximately 10 mg/mL in DMSO and 3 mg/mL in DMF).[9]
- It is recommended to purge the solvent with an inert gas before use.[9]
- Ensure that for biological experiments, further dilutions into aqueous buffers or isotonic saline are made to minimize the physiological effects of the organic solvent.[9]

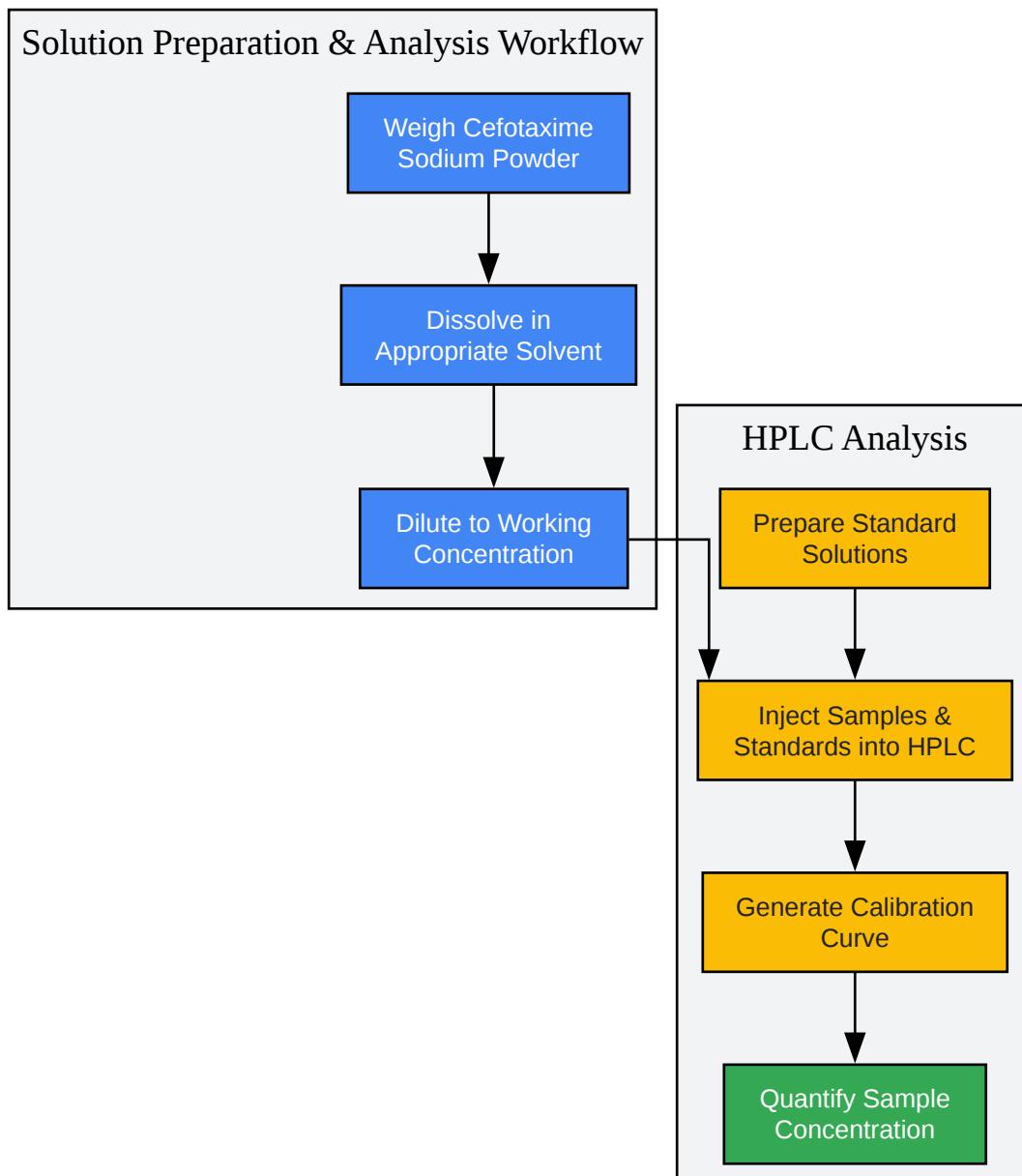
## Stability and Storage of Cefotaxime Sodium Solutions

The stability of **Cefotaxime Sodium** in solution is influenced by pH, temperature, and the solvent used.

| Storage Condition                                 | Solvent/Diluent                          | Stability      | References                                |
|---------------------------------------------------|------------------------------------------|----------------|-------------------------------------------|
| Room Temperature ( $\leq 22-25^{\circ}\text{C}$ ) | Sterile Water for Injection (IM prep)    | 12 hours       | <a href="#">[10]</a> <a href="#">[11]</a> |
| Sterile Water for Injection (IV prep)             |                                          | 12-24 hours    | <a href="#">[10]</a> <a href="#">[11]</a> |
| 5% Dextrose or 0.9% NaCl                          |                                          | 24 hours       | <a href="#">[12]</a> <a href="#">[13]</a> |
| Refrigerated ( $\leq 5^{\circ}\text{C}$ )         | Sterile Water for Injection (IM/IV prep) | 7 days         | <a href="#">[10]</a> <a href="#">[11]</a> |
| 5% Dextrose or 0.9% NaCl                          |                                          | Up to 22 days  | <a href="#">[12]</a>                      |
| Frozen ( $-10^{\circ}\text{C}$ )                  | 5% Dextrose or 0.9% NaCl                 | Up to 112 days | <a href="#">[12]</a>                      |

#### Key Stability Considerations:

- pH: The optimal pH range for **Cefotaxime Sodium** stability is between 4.5 and 6.5.[\[12\]](#)[\[14\]](#)  
Degradation is catalyzed by hydrogen ions at  $\text{pH} \leq 3.4$  and by hydroxyl ions at  $\text{pH} > 6.2$ .[\[12\]](#)
- Light: Solutions should be protected from excessive light as they tend to darken over time, which can indicate degradation.[\[11\]](#)[\[15\]](#)
- Color Change: A change in color from pale yellow to reddish-yellow can indicate degradation.[\[15\]](#)[\[16\]](#)


## Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of **Cefotaxime Sodium** using RP-HPLC.

- Objective: To determine the concentration of **Cefotaxime Sodium** in a solution.

- Instrumentation:
  - HPLC system with a UV detector
  - C8 or C18 analytical column
- Reagents:
  - Acetonitrile (HPLC grade)
  - Ammonium acetate or phosphate buffer (for mobile phase)[\[17\]](#)
  - Glacial acetic acid or phosphoric acid (for pH adjustment)[\[7\]](#)[\[17\]](#)
- Chromatographic Conditions (Example):[\[17\]](#)
  - Mobile Phase: A binary mixture of an organic phase (e.g., acetonitrile) and an aqueous phase (e.g., ammonium acetate buffer, pH adjusted to 6.1 with glacial acetic acid). The ratio may need optimization (e.g., 15:65 v/v).
  - Flow Rate: 0.8 - 1.0 mL/min
  - Column: C8 (5  $\mu$ m, 4.6 x 250 mm)
  - Detection Wavelength: 235 nm
  - Injection Volume: 20  $\mu$ L
- Procedure:
  - Standard Preparation: Prepare a series of standard solutions of known **Cefotaxime Sodium** concentrations in the mobile phase.
  - Sample Preparation: Dilute the experimental sample to fall within the concentration range of the standard curve.
  - Analysis: Inject the standard and sample solutions into the HPLC system.

- Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.



[Click to download full resolution via product page](#)

Experimental workflow for **Cefotaxime Sodium**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cephamls.com [cephamls.com]
- 3. medkoo.com [medkoo.com]
- 4. Cefotaxime Sodium | C16H16N5NaO7S2 | CID 10695961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Cefotaxime Sodium (500 mg)] - CAS [64485-93-4] [store.usp.org]
- 6. pch.health.wa.gov.au [pch.health.wa.gov.au]
- 7. Cefotaxime Sodium [drugfuture.com]
- 8. scribd.com [scribd.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. droracle.ai [droracle.ai]
- 11. globalrph.com [globalrph.com]
- 12. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
- 14. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpcbs.com [ijpcbs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cefotaxime Sodium: A Technical Guide for Experimental Calculations and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8730940#cefotaxime-sodium-molecular-weight-and-formula-for-experimental-calculations>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)